1-(4-(5,6,7,8-Tetrahydrocinnolin-3-yl)piperazin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone
Description
1-(4-(5,6,7,8-Tetrahydrocinnolin-3-yl)piperazin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone is a piperazine-based compound featuring a tetrahydrocinnolin heterocyclic core and a 3-(trifluoromethyl)phenyl ethanone moiety. The tetrahydrocinnolin group may enhance binding affinity through aromatic stacking interactions, while the trifluoromethyl (CF₃) substituent improves metabolic stability and lipophilicity, favoring blood-brain barrier penetration . Although direct synthesis data for this compound is absent in the provided evidence, analogous compounds (e.g., MK29, MK47) were synthesized via coupling reactions using HOBt/TBTU activation, suggesting a plausible route for its preparation .
Properties
IUPAC Name |
1-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3N4O/c22-21(23,24)17-6-3-4-15(12-17)13-20(29)28-10-8-27(9-11-28)19-14-16-5-1-2-7-18(16)25-26-19/h3-4,6,12,14H,1-2,5,7-11,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUIWYSVIYPAZMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)N3CCN(CC3)C(=O)CC4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-(5,6,7,8-Tetrahydrocinnolin-3-yl)piperazin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of piperazine derivatives, which are known for their diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 406.4 g/mol. The presence of a tetrahydrocinnoline moiety and a trifluoromethylphenyl group suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 406.4 g/mol |
| CAS Number | 2034502-87-7 |
Biological Activity
Research indicates that compounds similar to this compound exhibit significant biological activities, including:
- Antitumor Activity : Tetrahydrocinnoline derivatives have shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
- Neuroprotective Properties : Due to its interaction with sigma receptors, the compound may provide neuroprotective effects, making it a candidate for treating neurodegenerative diseases.
- Antidepressant Effects : Similar piperazine derivatives have been linked to antidepressant activity by modulating neurotransmitter systems.
The mechanism of action for this compound involves its binding affinity to specific receptors:
- Sigma Receptors : Interaction with σ1 receptors can influence neurotransmitter release and contribute to neuroprotection.
- Cell Survival Pathways : The compound may modulate pathways related to cell survival and apoptosis, which are crucial in cancer therapy.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds:
- Antitumor Study : A study on tetrahydrocinnoline derivatives demonstrated their ability to inhibit cancer cell proliferation in vitro and in vivo models. The study highlighted the role of these compounds in inducing apoptosis in cancer cells through the activation of caspase pathways.
- Neuroprotection Research : Research involving piperazine derivatives indicated their potential in protecting neuronal cells from oxidative stress-induced damage. The compounds were shown to reduce reactive oxygen species (ROS) levels and enhance cellular antioxidant defenses.
- Antidepressant Evaluation : A pharmacological evaluation revealed that certain piperazine derivatives exhibited significant antidepressant-like effects in animal models, correlating with increased levels of serotonin and norepinephrine.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(4-Pyridinyl)-piperazine | Piperazine ring with pyridine | Antidepressant |
| Tetrahydrocinnoline derivatives | Cyclic structure | Antitumor activity |
| Cyclopropyl(4-(5,6,7,8-tetrahydrocinnolin) | Cyclopropyl group with piperazine | Neuroprotective properties |
Comparison with Similar Compounds
Key Findings :
- The CF₃ group in all analogs increases lipophilicity, but its position (3- vs. 4-CF₃Ph) may alter steric interactions with target proteins .
- APEHQ’s azo-quinoline structure and metal complexes exhibit antifungal activity, suggesting that the target compound’s heterocycles could be modified for similar applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
